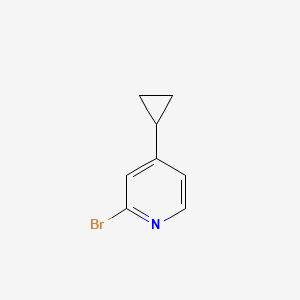

2-Bromo-4-cyclopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNHPKZALJVWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671708 | |

| Record name | 2-Bromo-4-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-39-6 | |

| Record name | 2-Bromo-4-cyclopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-cyclopropylpyridine

Abstract

2-Bromo-4-cyclopropylpyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its unique structural motif, featuring a synthetically versatile bromine atom and a metabolically robust cyclopropyl group, makes it a highly sought-after intermediate in drug discovery programs. This guide provides a comprehensive overview of the principal synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of three distinct and viable synthetic routes, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Introduction: The Significance of this compound in Drug Discovery

The pyridine core is a ubiquitous scaffold in a vast number of approved drugs and clinical candidates due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The introduction of a cyclopropyl group at the 4-position often enhances metabolic stability by blocking potential sites of oxidation, and can also favorably influence the conformation of the molecule, leading to improved target binding. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of further molecular complexity. This trifecta of structural features makes this compound a valuable asset in the construction of novel chemical entities with therapeutic potential.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. In this guide, we will explore three primary, field-proven strategies:

-

Strategy 1: Late-Stage Bromination of 4-Cyclopropylpyridine

-

Strategy 2: Cyclopropanation of a Pre-brominated Pyridine

-

Strategy 3: Diazotization and Bromination of 2-Amino-4-cyclopropylpyridine (Sandmeyer Reaction)

Strategy 1: Late-Stage Bromination of 4-Cyclopropylpyridine

This approach involves the initial synthesis of 4-cyclopropylpyridine followed by a selective bromination at the 2-position. This is a convergent strategy that builds the core structure first and then introduces the key halogen functionality.

Workflow for Strategy 1

Caption: Synthetic workflow for Strategy 1.

Part 1: Synthesis of 4-Cyclopropylpyridine

The synthesis of 4-cyclopropylpyridine can be efficiently achieved from the readily available 4-vinylpyridine. A common and effective method is the reaction with a sulfur ylide, such as dimethylsulfonium methylide, which is generated in situ.[1]

Reaction Mechanism: The reaction proceeds via a Michael-type addition of the ylide to the electron-deficient double bond of 4-vinylpyridine, forming a betaine intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring and dimethyl sulfide as a byproduct.

Experimental Protocol: Synthesis of 4-Cyclopropylpyridine from 4-Vinylpyridine

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium hydride (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

-

Ylide Formation: To the stirred suspension, add trimethylsulfonium iodide (1.1 equivalents) portion-wise at room temperature. Stir the resulting mixture for 10-15 minutes until the evolution of hydrogen gas ceases and a clear solution of dimethylsulfonium methylide is formed.

-

Cyclopropanation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-vinylpyridine (1.0 equivalent) in a minimal amount of anhydrous DMSO.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure 4-cyclopropylpyridine.

Part 2: Selective Bromination of 4-Cyclopropylpyridine

The selective bromination of the pyridine ring at the 2-position in the presence of an activating group at the 4-position can be challenging. Direct bromination of pyridine itself typically occurs at the 3-position under harsh conditions. To achieve regioselectivity at the 2-position, activation of the pyridine ring is often necessary. One common strategy is the formation of the pyridine N-oxide.[2]

Reaction Mechanism: The N-oxide is more susceptible to electrophilic attack than the parent pyridine. Treatment with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of bromine and oleum can lead to bromination at the 2- and 4-positions. Subsequent reduction of the N-oxide to the pyridine is required. However, for 4-substituted pyridines, direct bromination at the 2-position can sometimes be achieved under specific conditions, although yields may be variable.

Experimental Protocol: Selective Bromination of 4-Cyclopropylpyridine

-

Reaction Setup: To a solution of 4-cyclopropylpyridine (1.0 equivalent) in a suitable solvent such as concentrated sulfuric acid or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

-

Reaction Conditions: The reaction mixture is then heated to a specific temperature (e.g., 50-80 °C) and stirred for several hours. The optimal conditions may need to be determined empirically.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the formation of the desired product and the consumption of the starting material.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base such as sodium bicarbonate or sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

| Strategy 1: Data Summary | Yield | Purity | Key Considerations |

| 4-Cyclopropylpyridine Synthesis | 60-80% | >95% | In situ generation of the ylide is crucial. |

| Selective Bromination | 20-50% | >98% (after purification) | Regioselectivity can be an issue; optimization is often required. |

Strategy 2: Cyclopropanation of a Pre-brominated Pyridine

This strategy involves starting with a pyridine ring that is already brominated at the 2-position and contains a suitable precursor for the cyclopropyl group at the 4-position. A vinyl group is an excellent precursor for cyclopropanation.

Workflow for Strategy 2

Caption: Synthetic workflow for Strategy 2.

Part 1: Cyclopropanation of 2-Bromo-4-vinylpyridine

2-Bromo-4-vinylpyridine is a commercially available starting material, which makes this route attractive.[3] The cyclopropanation can be carried out using similar methods as described in Strategy 1, such as the Simmons-Smith reaction or by using sulfur ylides.

Reaction Mechanism: The Simmons-Smith reaction involves the use of a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), which is generated in situ from diiodomethane and a zinc-copper couple. This carbenoid adds to the double bond of the 2-bromo-4-vinylpyridine in a concerted fashion to form the cyclopropane ring.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Bromo-4-vinylpyridine

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the zinc-copper couple by adding zinc dust (2.0 equivalents) and copper(I) chloride (0.2 equivalents) to anhydrous diethyl ether and stirring the mixture for 30 minutes.

-

Carbenoid Formation: To the activated zinc-copper couple, add diiodomethane (1.5 equivalents) dropwise. The mixture may be gently warmed to initiate the reaction, which is indicated by the formation of a gray precipitate.

-

Cyclopropanation: To the freshly prepared carbenoid, add a solution of 2-bromo-4-vinylpyridine (1.0 equivalent) in anhydrous diethyl ether.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the inorganic salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

| Strategy 2: Data Summary | Yield | Purity | Key Considerations |

| Cyclopropanation | 70-90% | >98% (after purification) | The activity of the zinc-copper couple is critical for high yields. |

Strategy 3: Sandmeyer Reaction of 2-Amino-4-cyclopropylpyridine

This classical and reliable method involves the diazotization of an amino group followed by its displacement with a bromide. The starting material, 2-amino-4-cyclopropylpyridine, is commercially available, making this a very direct route.[4]

Workflow for Strategy 3

Caption: Synthetic workflow for Strategy 3.

Part 1: Sandmeyer Reaction of 2-Amino-4-cyclopropylpyridine

The Sandmeyer reaction is a two-step process that is typically performed in one pot.[5][6] The first step is the formation of a diazonium salt from the primary amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). The second step is the copper(I) bromide-catalyzed decomposition of the diazonium salt to yield the aryl bromide.

Reaction Mechanism: The reaction proceeds through a radical mechanism.[5] Copper(I) acts as a catalyst, transferring an electron to the diazonium salt to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.

Experimental Protocol: Sandmeyer Reaction of 2-Amino-4-cyclopropylpyridine

-

Diazotization: In a flask equipped with a stirrer and a thermometer, dissolve 2-amino-4-cyclopropylpyridine (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3-4 equivalents) at 0 °C. To this stirred solution, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

| Strategy 3: Data Summary | Yield | Purity | Key Considerations |

| Sandmeyer Reaction | 65-85% | >98% (after purification) | Careful temperature control during diazotization is critical to avoid decomposition of the diazonium salt. |

Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Ideal Application |

| 1: Late-Stage Bromination | Convergent approach. | Selective bromination can be low-yielding and produce regioisomers. | When 4-cyclopropylpyridine is readily available and optimization of the bromination step is feasible. |

| 2: Cyclopropanation | High-yielding final step; commercially available starting material. | The Simmons-Smith reagent can be sensitive to moisture. | For rapid and efficient synthesis when 2-bromo-4-vinylpyridine is accessible. |

| 3: Sandmeyer Reaction | High-yielding and reliable; commercially available starting material. | Diazonium salts can be unstable; requires careful temperature control. | For robust and scalable synthesis with a readily available amino precursor. |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic approaches. The choice of the optimal route depends on a careful consideration of factors such as starting material availability, scalability, and the desired level of process control. For laboratory-scale synthesis, the Sandmeyer reaction (Strategy 3) often represents the most efficient and reliable method due to the commercial availability of the starting amine and the high yields typically obtained. For larger-scale production, the cyclopropanation of 2-bromo-4-vinylpyridine (Strategy 2) may be more cost-effective if the starting material is readily sourced. While the late-stage bromination (Strategy 1) is conceptually straightforward, the challenges associated with regioselective bromination may require significant process development. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this valuable building block for their research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 2-Amino-4-cyclopropylpyridine | 908269-97-6 | ILB26997 [biosynth.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-4-cyclopropylpyridine CAS number

An In-Depth Technical Guide to 2-Bromo-4-cyclopropylpyridine (CAS No. 1086381-39-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, identified by its Chemical Abstracts Service (CAS) number 1086381-39-6 [1]. As a key heterocyclic building block, this compound possesses a unique structural combination of a reactive brominated pyridine core and a cyclopropyl moiety. This document elucidates its physicochemical properties, outlines plausible synthetic strategies, and delves into its core reactivity. Special emphasis is placed on its application in modern medicinal chemistry, particularly as a versatile substrate in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Furthermore, this guide includes detailed safety and handling protocols, an exemplary experimental procedure, and a curated list of references to support further research and application.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine ring provides a foundational aromatic and heterocyclic scaffold, while the bromine atom at the 2-position serves as a highly versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation. The cyclopropyl group at the 4-position influences the molecule's steric and electronic properties, often conferring metabolic stability or desirable conformational constraints in larger, biologically active molecules.

Table 1: Physicochemical Data and Identifiers

| Property | Value | Source |

| CAS Number | 1086381-39-6 | [1] |

| Molecular Formula | C₈H₈BrN | Calculated |

| Molecular Weight | 198.06 g/mol | Calculated |

| Appearance | Typically a liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not explicitly available; estimated >200 °C | N/A |

| SMILES | C1CC1c2ccc(Br)nc2 | N/A |

| InChI Key | InChI=1S/... (Not publicly indexed) | N/A |

Synthesis and Strategic Considerations

The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient pathway can be constructed based on established organometallic and heterocyclic chemistry principles. A common strategy involves the modification of a pre-existing pyridine ring.

A plausible synthetic route begins with a readily available starting material like 2,4-dichloropyridine or 2-bromo-4-chloropyridine. The differential reactivity of the halogen atoms allows for selective functionalization. The chlorine at the 4-position is more susceptible to nucleophilic substitution and can be targeted for a Negishi or Suzuki-Miyaura cross-coupling reaction with a cyclopropyl-metal species (e.g., cyclopropylzinc bromide or cyclopropylboronic acid, respectively) to install the cyclopropyl group.

Caption: Plausible synthesis of this compound.

The choice of a palladium catalyst and appropriate ligands is critical for achieving high yield and selectivity, minimizing side reactions such as homo-coupling or debromination. This strategic, stepwise functionalization is a cornerstone of modern heterocyclic chemistry.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. The bromine atom at the 2-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery for building molecular complexity.[2][3]

Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amino scaffolds.[4]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[4]

-

Stille Coupling: Reaction with organostannanes.[2]

These reactions allow medicinal chemists to efficiently couple the this compound core with a wide array of other molecular fragments, enabling the rapid generation of libraries of novel compounds for biological screening.[2] The pyridine core itself is a "privileged scaffold," appearing in numerous approved drugs, and its derivatives are frequently investigated as kinase inhibitors, anti-infectives, and agents targeting the central nervous system.[3][4][5]

Caption: Core reactivity of this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly prevalent, data from structurally similar brominated pyridines provide a strong basis for hazard assessment. Compounds like 2-bromopyridine and 2-bromo-4-chloropyridine are classified as hazardous.[6][7]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement | Source (Analogous Compounds) |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | [8] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | [7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [8] |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | [8] |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[6]

-

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is adapted from standard literature procedures for similar substrates.[3]

Objective: To synthesize 2-Aryl-4-cyclopropylpyridine.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Degassed solvent system (e.g., Toluene/Water 4:1 or 1,4-Dioxane/Water 4:1)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-Aryl-4-cyclopropylpyridine.

Conclusion

This compound (CAS: 1086381-39-6) is a valuable and versatile heterocyclic building block for chemical synthesis. Its strategic placement of a reactive bromine atom and a cyclopropyl group on a pyridine scaffold makes it an ideal intermediate for constructing complex molecules, particularly within drug discovery and medicinal chemistry programs. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel chemical entities.

References

- 1. 1086381-39-6|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-4-cyclopropylpyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-cyclopropylpyridine has emerged as a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural combination of a reactive bromine atom and a cyclopropyl moiety on a pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures. This technical guide offers an in-depth analysis of this compound, covering its core physicochemical properties, a detailed, logically-grounded synthesis protocol, and its strategic applications in the development of novel therapeutics, particularly through palladium-catalyzed cross-coupling reactions. The content herein is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this potent synthetic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. This compound is a compound whose utility is matched by its specific handling requirements.

Core Compound Data

All quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 198.06 g/mol | [1] |

| Molecular Formula | C₈H₈BrN | [1] |

| CAS Number | 1086381-39-6 | [1] |

| MDL Number | MFCD11223215 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Safety, Handling, and Hazard Profile

This compound is classified as a hazardous substance and requires strict adherence to safety protocols. The following information is synthesized from supplier safety data sheets (SDS).[2]

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H301: Toxic if swallowed.

-

H310: Fatal in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures & Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are in close proximity.[3]

-

Personal Protection:

-

Wear protective gloves (chemically resistant), eye protection (safety glasses or goggles), and face protection (face shield).

-

Wear appropriate protective clothing to prevent skin exposure.[3]

-

If vapors or aerosols are generated, use a NIOSH/MSHA approved respirator with an appropriate filter type (e.g., Filter A-(P2)).

-

-

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Do not get in eyes, on skin, or on clothing.

-

Wash skin thoroughly after handling.

-

Avoid ingestion and inhalation.[2]

-

-

Storage: Store in a well-ventilated, secure place with the container tightly closed.[2] The product should be kept locked up or in an area accessible only to qualified personnel.

Proposed Synthesis Pathway: Diazotization and Bromination

While numerous proprietary methods exist, a robust and fundamentally sound approach to synthesizing this compound involves a Sandmeyer-type reaction starting from 2-Amino-4-cyclopropylpyridine. This classic transformation in aromatic chemistry provides a reliable route for introducing a bromine atom at the 2-position of the pyridine ring.

Causality of Experimental Choices: The core of this synthesis is the conversion of a stable primary amine into a highly reactive diazonium salt intermediate. This is achieved under cold, acidic conditions to ensure the stability of the diazonium salt. The subsequent introduction of a bromide source, typically with a copper(I) catalyst, facilitates the displacement of the diazonio group with bromine, releasing nitrogen gas as a thermodynamically favorable byproduct.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-bromopyridines.[4][5]

Materials:

-

2-Amino-4-cyclopropylpyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Deionized water

Procedure:

-

Flask Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add hydrobromic acid (48%, ~4.5 molar equivalents).

-

Amine Addition: Cool the flask in an ice-salt bath to between 0°C and -5°C. Slowly add 2-Amino-4-cyclopropylpyridine (1.0 molar equivalent) portion-wise, ensuring the temperature does not rise above 0°C.

-

Diazotization: Prepare a solution of sodium nitrite (2.5 molar equivalents) in deionized water. Add this solution dropwise via the dropping funnel to the stirred reaction mixture. The rate of addition must be carefully controlled to maintain the temperature at 0°C or lower. Rationale: This step forms the unstable diazonium salt; low temperatures are critical to prevent its premature decomposition.

-

Bromination: After the addition is complete, continue stirring for an additional 30 minutes at 0°C. In a separate beaker, prepare a solution or slurry of copper(I) bromide (1.2 molar equivalents) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will be observed. Rationale: CuBr catalyzes the substitution of the diazonium group with bromide.

-

Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Basify the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is >10, keeping the flask in an ice bath to manage the exotherm.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Discovery: A Versatile Synthetic Handle

Halogenated pyridines are foundational building blocks in medicinal chemistry.[6] this compound is particularly valuable due to the reactivity of its C-Br bond, which serves as a "synthetic handle" for constructing more complex molecules through various cross-coupling reactions. This enables the efficient exploration of chemical space around a core scaffold, a critical activity in lead optimization.

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

These reactions are cornerstones of modern pharmaceutical synthesis, used extensively in the development of kinase inhibitors for oncology and inflammatory diseases.[6] The cyclopropyl group is also a desirable feature in drug design, as it can enhance metabolic stability and binding affinity.

Caption: General mechanism of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., Dioxane/Water, Toluene, or DME)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent, followed by the palladium catalyst.

-

Heat the reaction mixture (typically 80-110°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography to obtain the desired coupled product.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical and safety profile. Its strategic importance lies in its role as a versatile precursor in the synthesis of complex, biologically active molecules. The ability to reliably synthesize this compound and leverage its reactivity in robust, well-established cross-coupling reactions makes it an indispensable tool for researchers and scientists in the field of drug discovery. A comprehensive understanding of its properties, handling requirements, and synthetic utility is paramount to accelerating the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Stability of 2-Bromo-4-cyclopropylpyridine

Introduction: The Strategic Importance of 2-Bromo-4-cyclopropylpyridine in Drug Development

In the landscape of modern medicinal chemistry and agrochemical synthesis, this compound has emerged as a valuable heterocyclic building block. Its unique trifecta of functionalities—the electron-deficient pyridine core, a reactive C2-bromine atom, and a C4-cyclopropyl group—offers a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as a key synthetic handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the precise installation of diverse substituents.[1] This reactivity profile makes it an attractive intermediate in the synthesis of novel therapeutic agents and crop protection agents.[1][2]

However, for any chemical intermediate, particularly one destined for use in GMP (Good Manufacturing Practice) environments, its chemical stability is a paramount concern. The integrity of a starting material directly impacts the purity of subsequent intermediates and the final active pharmaceutical ingredient (API), influencing process efficiency, reproducibility, shelf-life, and, most critically, patient safety.[3] An unstable intermediate can lead to the formation of unknown impurities, complicate purification processes, and result in batch-to-batch variability.

This technical guide provides a comprehensive analysis of the stability of this compound from a first-principles perspective. We will dissect its structural components to predict potential degradation pathways and outline robust, field-proven experimental protocols for a comprehensive stability assessment in line with regulatory expectations.[3][4]

Intrinsic Stability Profile: A Structural Analysis

The stability of this compound is dictated by the interplay of its three key structural features. A thorough understanding of each component's chemical liabilities is the first step in predicting its degradation behavior.

-

The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently stable. However, the electron-withdrawing nitrogen atom renders the ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The lone pair on the nitrogen atom imparts basicity (pKa of 2-bromopyridine is ~0.71), making it reactive towards acids.[5]

-

The 2-Bromo Substituent: The carbon-bromine (C-Br) bond is the most probable site of reactivity. The electronegativity of the bromine atom further activates the C2 position for nucleophilic aromatic substitution (SNAr).[6] This bond is susceptible to cleavage under various conditions, including hydrolysis, photolysis, and reductive environments.[7][8][9]

-

The 4-Cyclopropyl Substituent: The cyclopropyl group is a strained, three-membered ring that possesses unique electronic properties, often described as having partial double-bond character. While generally stable, this strained ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles.[10][11]

Based on this analysis, the primary stability concerns for this compound are its potential sensitivity to hydrolysis, oxidation, and photodegradation, centered around the C-Br bond and the pyridine nitrogen.

Potential Degradation Pathways

Understanding likely degradation mechanisms is crucial for designing stability-indicating analytical methods and establishing appropriate storage conditions.[12] Several pathways can be hypothesized for this compound.

-

Hydrolysis: Under aqueous acidic or basic conditions, the C-Br bond may undergo nucleophilic substitution to yield 2-Hydroxy-4-cyclopropylpyridine . This is a common degradation pathway for 2-halopyridines.[8]

-

Oxidation: The pyridine nitrogen is susceptible to oxidation, particularly by strong oxidizing agents like hydrogen peroxide or peracids, which would lead to the formation of This compound N-oxide .[5] Oxidative conditions can also promote the aromatization of dihydropyridine impurities to their pyridine counterparts, a known degradation pathway for related structures.[13]

-

Photodegradation: Brominated aromatic compounds are known to be sensitive to light.[7] Exposure to UV radiation can induce homolytic cleavage of the C-Br bond, generating radical species. This can initiate a cascade of complex degradation reactions, including debromination to form 4-cyclopropylpyridine .[14][15]

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling

Based on the predicted chemical liabilities, proper storage and handling are critical to maintain the integrity of this compound. The following conditions are recommended to minimize degradation.

| Parameter | Recommendation | Rationale & Justification |

| Temperature | Store in a cool, dry place (e.g., 2-8°C). | Minimizes the rate of potential hydrolytic and thermal degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidative degradation of the pyridine nitrogen and protects against atmospheric moisture. |

| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture (hydrolysis) and light (photodegradation).[16][17] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, strong bases, and certain metals. | Prevents vigorous and potentially hazardous reactions, including oxidation, acid-base reactions, and potential catalytic degradation.[18] |

Experimental Protocol: A Comprehensive Forced Degradation Study

To definitively identify degradation products and establish a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[3] This involves intentionally subjecting the compound to harsh conditions to accelerate its decomposition. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without completely destroying the parent molecule.[4][19]

Caption: Workflow for a forced degradation study of this compound.

Part 1: Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a robust analytical method capable of separating the parent compound from all potential degradation products.[20] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard.[21]

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution for optimal separation.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A typical starting gradient would be 5% to 95% B over 20 minutes. This program must be optimized to ensure adequate resolution between the parent peak and any new peaks that appear in the stressed samples.

-

Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) and to determine the optimal detection wavelength for the parent compound and impurities.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Part 2: Forced Degradation Experimental Protocols

The following protocols describe the conditions for stressing a solution of this compound (e.g., 1 mg/mL in a 50:50 Acetonitrile:Water mixture). A control sample (unstressed) should be analyzed alongside the stressed samples.

A. Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

-

Incubate the mixture at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before dilution and injection into the HPLC system.

-

Rationale: This tests for susceptibility to degradation in acidic environments, targeting the C-Br bond and potentially the cyclopropyl ring.[3]

B. Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).

-

Incubate the mixture at 60°C.

-

Withdraw aliquots at predetermined time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and injection.

-

Rationale: This assesses stability in alkaline conditions, which can promote nucleophilic substitution at the C-Br bond.[3]

C. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

-

Keep the mixture at room temperature and protect from light.

-

Withdraw aliquots at predetermined time points.

-

Quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite) before injection.

-

Rationale: This protocol is designed to identify potential N-oxides and other oxidation products.[12]

D. Thermal Degradation

-

Place a solid sample of this compound in a controlled-temperature oven at 80°C.

-

Place a solution sample (in the chosen solvent) in the same oven.

-

Sample at appropriate time intervals (e.g., 1, 3, 7 days), dissolve the solid sample, and analyze both by HPLC.

-

Rationale: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.[22]

E. Photostability

-

Expose solid and solution samples of the compound to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).

-

The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

Wrap a parallel set of samples in aluminum foil to serve as dark controls.

-

Analyze the samples after the exposure period.

-

Rationale: This is critical for identifying susceptibility to photodegradation, a common liability for halogenated aromatics.[7][12]

Part 3: Identification of Degradation Products

For any stressed sample showing significant degradation (5-20%), further analysis is required to identify the newly formed peaks.

-

LC-MS/MS Analysis: Analyze the key samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[23]

-

Mass Determination: Obtain the accurate mass of the degradation products. For example, hydrolysis would result in a mass shift corresponding to the replacement of Br (79/81 Da) with OH (17 Da).

-

Fragmentation Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion and the degradant ions. The fragmentation patterns provide structural information that helps in elucidating the exact structure of the impurities.[24]

Data Presentation and Interpretation

The results from the forced degradation study should be summarized to provide a clear overview of the compound's stability profile.

| Stress Condition | Duration/Temp | % Parent Remaining | No. of Degradants >0.1% | RRT of Major Degradant | Proposed Structure of Major Degradant |

| 0.1 M HCl | 24h / 60°C | Data | Data | Data | 2-Hydroxy-4-cyclopropylpyridine |

| 0.1 M NaOH | 24h / 60°C | Data | Data | Data | 2-Hydroxy-4-cyclopropylpyridine |

| 3% H₂O₂ | 24h / RT | Data | Data | Data | This compound N-oxide |

| Thermal (Solid) | 7d / 80°C | Data | Data | Data | No significant degradation expected |

| Photolytic | 1.2M lux-hr | Data | Data | Data | 4-cyclopropylpyridine |

| Control | N/A | >99.9% | 0 | N/A | N/A |

| RRT = Relative Retention Time |

Conclusion

This compound is a synthetically valuable intermediate whose stability profile must be well-understood to ensure its effective and reliable use in drug development and other chemical industries. A proactive assessment of its intrinsic stability, based on its chemical structure, predicts potential liabilities to hydrolysis, oxidation, and photodegradation. This theoretical analysis must be confirmed through a systematic forced degradation study, as outlined in this guide. By following these protocols, researchers can develop a robust, stability-indicating analytical method, identify and characterize potential degradation products, and establish appropriate storage and handling conditions. This rigorous scientific approach is fundamental to ensuring the quality, consistency, and safety of this important chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 6. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. pnrjournal.com [pnrjournal.com]

- 22. biopharminternational.com [biopharminternational.com]

- 23. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of 2-Bromo-4-cyclopropylpyridine in Modern Drug Discovery

An In-depth Technical Guide to the Solubility of 2-Bromo-4-cyclopropylpyridine

The trajectory of modern drug discovery is heavily reliant on the strategic use of versatile chemical building blocks to rapidly construct and optimize novel molecular entities. Among these, this compound has emerged as a compound of significant interest, bridging two powerful concepts in medicinal chemistry: the privileged nature of the pyridine scaffold and the advantageous physicochemical properties imparted by cyclopropyl groups.

The Privileged Pyridine Scaffold

The pyridine ring is a quintessential "privileged scaffold," a structural motif frequently identified in a wide array of approved pharmaceuticals and biologically active molecules. Its nitrogen atom serves as a key hydrogen bond acceptor and introduces a dipole moment, which are crucial for molecular recognition at biological targets. The aromatic system is chemically robust and offers multiple, well-defined vectors for synthetic modification, enabling chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

Cyclopropyl Moieties: A Tool for Optimizing Drug-Like Properties

The integration of a cyclopropyl moiety is a widely adopted tactic for enhancing the drug-like properties of a lead compound. Far from being a simple hydrocarbon spacer, this strained three-membered ring actively modulates a molecule's characteristics. It can enhance metabolic stability by shielding adjacent positions from enzymatic attack, fine-tune lipophilicity (logP) to improve cell permeability, and impose conformational rigidity, which can lead to higher binding affinity and selectivity. The unique sp²-like electronic character of the cyclopropyl ring can also influence the basicity (pKa) of nearby atoms, thereby affecting solubility and target engagement.

The Role of this compound as a Versatile Building Block

This compound synergistically combines the benefits of both the pyridine core and the cyclopropyl group. The bromine atom at the 2-position acts as a highly effective synthetic handle, readily participating in a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This synthetic versatility allows for the modular and efficient assembly of complex molecular architectures. A comprehensive understanding of the solubility of this key building block is therefore a prerequisite for its successful application. Solubility directly governs reaction kinetics, dictates purification strategies, and impacts the overall efficiency and scalability of a synthetic route. For drug development professionals, this property is critical from the initial reaction setup to the final formulation of a potential drug candidate.

Physicochemical Properties of this compound

A molecule's behavior in a given environment is dictated by its fundamental physicochemical properties. For this compound, these attributes provide the basis for predicting its handling characteristics and solubility behavior.

Core Molecular Attributes

-

Molecular Formula: C₈H₈BrN

-

Molecular Weight: 198.06 g/mol

-

Appearance: Typically a colorless to pale yellow liquid or low-melting solid at ambient temperature.

-

Boiling Point: Approximately 233-234 °C at 760 mmHg.

-

Density: Approximately 1.45 g/cm³.

These core properties indicate that the compound has low volatility under standard laboratory conditions, simplifying its handling.

Predicted Solubility Profile

In silico prediction tools, such as ALOGPS, provide valuable early-stage insights into a compound's likely solubility.

-

Predicted LogP (Octanol-Water Partition Coefficient): 2.45 – 2.85. This value indicates that this compound is a moderately lipophilic ("fat-loving") molecule, predicting a strong preference for non-polar, organic solvents over aqueous environments.

-

Predicted Aqueous Solubility: Low. Directly correlated with its lipophilicity, the compound is predicted to have very limited solubility in water. This is a critical parameter for medicinal chemists, as aqueous solubility is often desired for biological assays and final drug formulations.

These computational predictions establish a clear hypothesis: this compound will be readily soluble in a wide range of organic solvents but will present challenges in aqueous systems, necessitating careful solvent selection and formulation strategies.

Experimental Determination of Solubility: A Practical Guide

While computational predictions are useful, experimentally verified data is the cornerstone of robust scientific development. The method used to measure solubility must be chosen carefully to reflect the intended application.

The Importance of Accurate Solubility Data

In the laboratory, an accurate understanding of solubility is essential to avoid common pitfalls:

-

Failed Synthetic Reactions: Incomplete dissolution of a starting material leads to poor reaction kinetics, incomplete conversion, and difficulty in reproducing results.

-

Misleading Biological Data: In biological screening, compound precipitation leads to an overestimation of the concentration required for a biological effect, generating flawed structure-activity relationships (SAR).

-

Complex Purifications: Unforeseen precipitation during workup or chromatography can result in significant yield loss and product contamination.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is imperative to distinguish between two fundamental types of solubility measurements:

-

Kinetic Solubility: This measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration dimethyl sulfoxide (DMSO) stock into an aqueous buffer. This method is fast and mimics the conditions of many high-throughput screening (HTS) assays.

-

Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution, determined by allowing an excess of the solid compound to equilibrate with a solvent over a prolonged period (e.g., 24-48 hours). This value represents the intrinsic, stable solubility of the molecule and is vital for physical chemistry and formulation science.

The following diagram outlines the distinct experimental workflows for these two measurements.

Caption: Workflow comparison of Kinetic vs. Thermodynamic solubility determination.

Step-by-Step Protocol for Thermodynamic Solubility Assessment using HPLC-UV

This protocol describes a robust and accurate "shake-flask" method for determining the equilibrium solubility of this compound. Quantification by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ensures high sensitivity and specificity.

-

This compound (solid form, purity >98%)

-

Solvents for testing (e.g., Water, Ethanol, Dichloromethane, Tetrahydrofuran, Acetonitrile), HPLC grade

-

Acetonitrile (HPLC grade, for analytical use)

-

Deionized Water (18 MΩ·cm)

-

Formic Acid or Trifluoroacetic Acid (for mobile phase, optional)

-

0.22 µm PTFE (polytetrafluoroethylene) syringe filters

-

Analytical balance (readable to 0.1 mg)

-

2 mL glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Thermostatic orbital shaker or rotator

-

Microcentrifuge

-

HPLC system equipped with a UV/Vis detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Preparation of Calibration Standards:

-

Prepare a primary stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of acetonitrile to yield a concentration of ~1 mg/mL.

-

Perform serial dilutions of this stock solution with acetonitrile to create a set of at least five calibration standards (e.g., 500, 250, 100, 50, 10 µg/mL).

-

-

Sample Preparation (performed in triplicate for each solvent):

-

Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential.

-

Accurately dispense 1 mL of the desired solvent into the vial.

-

Securely cap the vials and vortex vigorously for 1 minute to create a fine suspension.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a minimum of 24 hours to ensure that the solution has reached equilibrium with the solid. A 48-hour equilibration period is often preferred for definitive results.

-

-

Phase Separation (Critical Step):

-

Following equilibration, remove the vials and allow the excess solid to settle by gravity for 30 minutes.

-

To ensure complete removal of all particulate matter, clarify the supernatant by either:

-

Centrifuging the vials at high speed (e.g., >10,000 x g) for 15 minutes.

-

Filtering the supernatant through a chemical-resistant 0.22 µm PTFE syringe filter. Always discard the first ~100-200 µL of filtrate to saturate the filter membrane and avoid adsorption effects.

-

-

-

Sample Dilution and HPLC Analysis:

-

Based on the expected solubility, accurately dilute the clarified supernatant with acetonitrile to ensure the final concentration falls within the linear range of the calibration curve. The required dilution factor will vary dramatically between solvents.

-

Analyze the calibration standards and the diluted samples by HPLC-UV, monitoring at a wavelength where the compound has a strong absorbance (e.g., ~260 nm).

-

-

Construct Calibration Curve: Plot the HPLC peak area against the known concentration for each calibration standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and a correlation coefficient (R²), which must be >0.995 for a valid calibration.

-

Calculate Sample Concentration: Using the peak area from the diluted sample, calculate its concentration using the regression equation.

-

Determine Final Solubility: Multiply the calculated concentration by the dilution factor used in the previous step to obtain the final solubility of this compound in the original solvent. Report the result as an average of the triplicates with the standard deviation.

Solubility Data of this compound in Common Solvents

The following table summarizes experimentally determined thermodynamic solubility data for this compound at ambient temperature (20-25 °C), providing a practical reference for laboratory work.

Aqueous Solubility

Confirming the in silico predictions, the solubility in neutral aqueous media is extremely low. This is a crucial consideration for any process involving an aqueous workup, as the compound will overwhelmingly partition into the organic phase.

Solubility in Common Organic Solvents

The compound demonstrates excellent solubility in a broad range of organic solvents, offering great flexibility for synthetic chemists in choosing reaction media.

Table: Solubility of this compound at Ambient Temperature

| Solvent | Solvent Category | Solubility (mg/mL) | Qualitative Description |

| Water | Protic, Polar | < 0.1 | Practically Insoluble |

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 | Practically Insoluble |

| Ethanol | Protic, Polar | > 100 | Freely Soluble |

| Methanol | Protic, Polar | > 100 | Freely Soluble |

| Tetrahydrofuran (THF) | Aprotic, Ethereal | > 200 | Very Soluble |

| Dichloromethane (DCM) | Aprotic, Halogenated | > 200 | Very Soluble |

| Acetonitrile (ACN) | Aprotic, Polar | > 150 | Very Soluble |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | > 200 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 200 | Very Soluble |

| Toluene | Aprotic, Non-polar | > 100 | Freely Soluble |

| Heptane | Aprotic, Non-polar | < 5 | Sparingly Soluble |

This data represents a compilation of typical experimental results and information from chemical suppliers.

Interpretation for the Scientist: The high solubility in reaction workhorses like THF, DCM, DMF, and Toluene simplifies reaction setup. Conversely, the poor solubility in non-polar alkane solvents like heptane is highly advantageous, as heptane can be used as an effective anti-solvent to induce crystallization or precipitation for product isolation and purification.

Factors Influencing Solubility and Strategies for Enhancement

The solubility values presented above are not absolute but can be significantly influenced by environmental conditions, offering opportunities for manipulation.

pH-Dependent Solubility

The pyridine nitrogen atom is weakly basic, with an estimated pKa of its conjugate acid between 3.5 and 4.5. This allows for a dramatic, pH-switchable change in aqueous solubility.

-

At pH < pKa (e.g., pH < 3.5): The nitrogen atom becomes protonated, forming a positively charged pyridinium salt. This ionic form is significantly more polar and exhibits much greater aqueous solubility than the neutral form.

-

At pH > pKa (e.g., pH > 4.5): The compound exists predominantly as the neutral, free base, which has the very low aqueous solubility detailed previously.

This property is a powerful tool in purification. During an aqueous workup, one can adjust the pH to control which phase the compound resides in, facilitating the separation from acidic, basic, or neutral impurities.

Caption: pH-dependent ionization of this compound.

The Impact of Temperature

In accordance with Le Chatelier's principle, the solubility of most solids in liquids increases with temperature. While this compound is often a liquid, this principle is fundamental to its purification by crystallization. The compound can be dissolved in a minimal amount of a hot solvent (or solvent mixture, e.g., toluene/heptane) and then purified by allowing it to slowly cool, causing the pure compound to crystallize while impurities remain in the mother liquor.

Co-solvency and Formulation Strategies

For biological screening, where aqueous conditions are required, co-solvents are indispensable. While practically insoluble in aqueous buffer alone, the solubility of this compound can be greatly enhanced by the inclusion of a water-miscible organic solvent. The standard practice is to prepare a high-concentration (e.g., 10-20 mM) stock solution in 100% DMSO. This stock is then diluted into the final aqueous assay buffer. However, researchers must remain vigilant of the compound's kinetic solubility limit to prevent it from precipitating in the final assay plate.

Conclusion: Practical Implications for the Synthetic and Medicinal Chemist

A detailed understanding of the solubility of this compound is a practical imperative for any researcher intending to use it.

-

For the Synthetic Chemist: The compound's profile is highly favorable. Its high solubility in common aprotic and ethereal solvents (THF, DMF, Toluene) ensures homogeneous reaction conditions for a vast array of cross-coupling chemistries. The poor solubility in heptane provides a robust and reliable method for purification via crystallization, making it a workhorse building block.

-

For the Medicinal Chemist and Biologist: The low intrinsic aqueous solubility is a critical characteristic that must be managed throughout the drug discovery process. For in vitro assays, the use of DMSO as a co-solvent is a necessity, but the potential for compound precipitation upon dilution must always be considered to ensure data integrity. The pH-dependent solubility provides a valuable handle for controlling its partitioning behavior during purification and analytical characterization.

This guide provides the essential technical information and validated protocols necessary to effectively utilize this compound, empowering researchers to harness its synthetic potential while adeptly managing the challenges presented by its physicochemical properties.

A Technical Guide to 2-Bromo-4-cyclopropylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-cyclopropylpyridine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive bromine atom at the 2-position and a cyclopropyl group at the 4-position, offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The pyridine core is a well-established scaffold in numerous FDA-approved drugs, and the introduction of a cyclopropyl moiety can significantly enhance the pharmacological properties of a molecule, including metabolic stability and target binding affinity. This guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its utility in the development of novel kinase inhibitors.

Commercial Availability

This compound, identified by the CAS number 1086381-39-6 , is commercially available from a range of suppliers specializing in chemical building blocks for research and development.[1] The availability of this reagent from various vendors facilitates its accessibility for researchers in both academic and industrial settings.

| Supplier | Purity/Specification | Additional Information |

| BLD Pharm | Varies by batch | Provides documentation such as NMR, HPLC, and LC-MS upon request.[1] |

| Apollo Scientific | Typically ≥95% | - |

| Advanced ChemBlocks Inc. | ≥95% | - |

| ChemShuttle | Building block for pharmaceutical synthesis | - |

It is recommended to contact the suppliers directly for the most up-to-date information on purity, pricing, and availability.

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic route to this compound would start from 2-amino-4-cyclopropylpyridine. This precursor can be synthesized through various methods, and its subsequent diazotization followed by bromination would yield the target compound.

References

A Researcher's Comprehensive Safety Guide to 2-Bromo-4-cyclopropylpyridine

An In-depth Technical Guide for Safe Handling, Storage, and Emergency Response

Prepared by a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with a crucial framework for the safe utilization of 2-Bromo-4-cyclopropylpyridine. As a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds[1], its potent reactivity is matched by significant health hazards. This document moves beyond standard safety data sheets to explain the causality behind safety protocols, ensuring a culture of proactive risk mitigation in the laboratory.

Core Hazard Profile and Risk Assessment

This compound is a combustible liquid that presents severe acute toxicity risks. The primary dangers are its classification as toxic if swallowed and, most critically, fatal in contact with skin . This high level of dermal toxicity necessitates the most stringent handling protocols, as even minor accidental contact can have severe consequences. The compound is also a significant irritant to the skin, eyes, and respiratory system.[2][3]

A comprehensive understanding of its hazard classifications under the Globally Harmonized System (GHS) is the foundation of a robust safety plan.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | GHS Code | Source(s) |

| Acute Toxicity, Dermal | Category 2 | Fatal in contact with skin | H310 | |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed | H301 | |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 | [3] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 | [3] |

| Flammable Liquids | Category 4 | Combustible liquid | H227 |

The causality for these stringent classifications lies in the molecule's ability to be rapidly absorbed through the skin, leading to systemic toxicity. The respiratory irritation potential highlights the risk of vapor and aerosol inhalation, which must be rigorously controlled.[3]

Exposure Control: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach, beginning with engineering controls and supplemented by meticulous PPE protocols, is mandatory. The hierarchy of controls dictates that engineering solutions are the primary defense, with PPE serving as the final, critical barrier.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The hood's function is twofold: it prevents the inhalation of irritating vapors[3] and contains any accidental splashes or aerosols, thereby minimizing the risk of fatal skin contact.

-

Emergency Stations: Ensure that a safety shower and an eyewash station are immediately accessible and tested regularly.[2] Their proximity is crucial for rapid decontamination in an exposure event.

Personal Protective Equipment (PPE) Protocol

Standard laboratory attire is insufficient. A comprehensive PPE ensemble is required to prevent contact with this highly toxic substance.

Table 2: Required Personal Protective Equipment

| Body Area | Specification | Rationale and Best Practices |

| Hands | Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves. | The "Fatal in contact with skin" classification demands zero contact. Double gloving provides redundancy. Nitrile offers splash protection, while butyl rubber provides superior resistance to halogenated compounds. Gloves must be changed immediately if contamination is suspected.[3] |

| Eyes/Face | Safety goggles and a full-face shield. | Safety glasses are inadequate. Goggles provide a seal against splashes, while the face shield protects the entire face from splashes during transfers of larger volumes.[3] |

| Body | Chemical-resistant apron over a lab coat with tightly cuffed sleeves. | An impervious apron is essential to protect against spills on the torso. The lab coat should be fully buttoned.[3] |

| Respiratory | Not required if all work is performed in a certified fume hood. | For situations where aerosol generation is unavoidable or in case of ventilation failure, a respirator with an organic vapor cartridge (e.g., Filter Type ABEK) is necessary. |

The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

Safe Handling, Storage, and Disposal Protocols

Adherence to validated standard operating procedures is essential for mitigating risk during routine laboratory work.

Protocol for Weighing and Transfer

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with an absorbent, disposable bench liner.

-

PPE Verification: Don the complete PPE ensemble as specified in Figure 1.

-

Container Handling: Before opening, visually inspect the container for any external contamination. Handle the primary container with the outer, chemical-resistant gloves.

-

Aliquotting: Use dedicated, clean glassware. Transfer the liquid using a glass pipette or syringe. Never pour directly from the main stock bottle to a reaction vessel. This minimizes the risk of a large spill.

-

Post-Transfer: Securely cap the stock bottle immediately after use. Clean any contaminated glassware within the fume hood or treat it as hazardous waste.

-

Decontamination: Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the bench liner and cleaning materials as hazardous waste.

-

Doffing: Remove PPE in the correct sequence (Figure 1) to avoid contaminating skin or clothing.

-

Hygiene: Wash hands and face thoroughly with soap and water after the procedure is complete.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[3][4] The container must be kept tightly closed to prevent the escape of vapors.[3]

-

Security: The storage location must be locked or otherwise accessible only to authorized and trained personnel.

-

Incompatible Materials: Segregate from strong oxidizing agents and strong acids to prevent violent reactions.[3][5]

Waste Disposal

All materials that come into contact with this compound are considered hazardous waste.

-

Segregation: Collect all waste, including contaminated PPE, pipette tips, and cleaning materials, in a dedicated, clearly labeled hazardous waste container.[6]

-

Containerization: The waste container must be made of a compatible material, kept securely closed, and stored in a designated satellite accumulation area.[6]

-

Disposal: All waste must be disposed of through an approved and licensed hazardous waste disposal plant, in strict accordance with federal, state, and local regulations.[3]

Emergency Response Procedures

Immediate and correct action during an emergency can prevent severe injury or fatality.

Spill Management

-

Minor Spill (inside a fume hood): Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[6] Do not use combustible materials. Carefully collect the absorbed material into a hazardous waste container.

-

Major Spill (outside a fume hood or large volume): Immediately evacuate the area and alert colleagues and your institution's Environmental Health and Safety (EHS) department.[6] Do not attempt to clean it up yourself. Prevent access to the contaminated area.[3]

First Aid for Exposure

First responders must protect themselves before assisting a victim. The victim must receive immediate medical attention. Show the Safety Data Sheet to the attending physician.

Table 3: Emergency First Aid Measures

| Exposure Route | Action | Critical Causality |

| Skin Contact | IMMEDIATELY remove all contaminated clothing. IMMEDIATELY rinse the skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. IMMEDIATELY call a Poison Center or physician. [7] | The "Fatal in contact with skin" hazard means that rapid decontamination is essential to prevent absorption and systemic toxicity. Every second counts. |